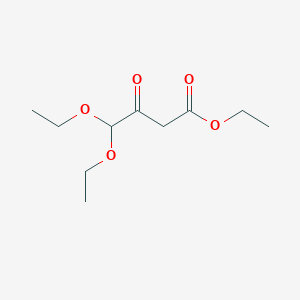

Ethyl 4,4-diethoxy-3-oxobutanoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4,4-diethoxy-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-4-13-9(12)7-8(11)10(14-5-2)15-6-3/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVRRAANXHHPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)CC(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456624 | |

| Record name | Ethyl 4,4-diethoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10495-09-7 | |

| Record name | Ethyl 4,4-diethoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4,4-diethoxy-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4,4-diethoxy-3-oxobutanoate

CAS Number: 10495-09-7

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

Ethyl 4,4-diethoxy-3-oxobutanoate is a valuable β-keto ester that serves as a versatile intermediate in organic synthesis. Its unique structural features, including a reactive methylene group flanked by two carbonyl functionalities (one of which is masked as a diethyl acetal), make it a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its relevance in pharmaceutical research and development. The presence of the diethoxy acetal offers a strategic advantage, allowing for selective reactions at other positions of the molecule before the latent aldehyde functionality is revealed under acidic conditions.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 10495-09-7 | [1][2] |

| Molecular Formula | C₁₀H₁₈O₅ | [1][3] |

| Molecular Weight | 218.25 g/mol | [1][3] |

| Appearance | Liquid | [4] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl diethoxyacetoacetate, 4,4-Diethoxy-3-oxobutanoic acid ethyl ester | [1] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through various methods, with the Claisen condensation being a prominent and illustrative example of forming its core structure. A common and practical laboratory-scale synthesis involves the reaction of ethyl diethoxyacetate with ethyl acetate in the presence of a strong base like sodium metal.

Experimental Protocol: Synthesis via Acylation

This protocol details a common method for the preparation of this compound.

Materials:

-

Ethyl diethoxyacetate

-

Ethyl acetate

-

Sodium metal

-

50% Acetic acid

-

Diethyl ether

Procedure:

-

To a solution of ethyl diethoxyacetate in ethyl acetate, add metallic sodium.

-

Reflux the resulting mixture for approximately 1.5 hours.

-

After cooling, acidify the reaction mixture with 50% acetic acid.

-

Extract the product with diethyl ether.

-

Remove the ether from the extract by distillation. The residue is the crude this compound, which can be further purified by vacuum distillation.

Causality of Experimental Choices:

-

Sodium metal acts as a strong base to deprotonate the α-carbon of ethyl acetate, forming the nucleophilic enolate required for the acylation of ethyl diethoxyacetate.

-

Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Acidification with acetic acid neutralizes the reaction mixture and quenches any unreacted base.

-

Extraction with diethyl ether is a standard workup procedure to isolate the organic product from the aqueous phase.

-

Distillation is employed to remove the volatile solvent and can be used under reduced pressure to purify the final product.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the presence of the β-keto ester moiety and the acetal group. This dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for various molecular scaffolds, particularly heterocyclic systems.

Reactions at the Active Methylene Group

The methylene group (C2) is acidic due to its position between the ketone and the ester carbonyl groups, making it susceptible to deprotonation by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

-

Knoevenagel Condensation: This reaction involves the condensation of the active methylene group with aldehydes or ketones in the presence of a weak base. This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds. For instance, the condensation of aromatic aldehydes with similar β-keto esters in the presence of a catalyst like morpholine/acetic acid yields ethyl 2-acyl-3-arylpropenoates[3][5]. The diethoxy acetal in the target molecule offers the potential for subsequent intramolecular cyclizations or further modifications after deprotection.

Caption: Pathway to Pyrimidine Synthesis.

Applications in Drug Development

The structural motifs accessible from this compound and related β-keto esters are frequently found in active pharmaceutical ingredients (APIs). The versatility of this building block allows for the efficient construction of diverse molecular libraries for screening and lead optimization in drug discovery programs.

While direct, publicly available examples of this compound as an intermediate in the synthesis of a commercial API are not abundant, the utility of closely related structures is well-documented. For instance, Ethyl 4-methoxy-3-oxobutanoate is a key intermediate in the synthesis of Dolutegravir, an important antiretroviral drug used to treat HIV infection.[6] This highlights the potential of 4-alkoxy-substituted β-keto esters in the development of novel therapeutics.

The diethoxy acetal of this compound serves as a protected aldehyde. This protecting group strategy is crucial in multi-step syntheses where the aldehyde functionality would not be stable to the reaction conditions required for other transformations in the molecule. The aldehyde can be deprotected under mild acidic conditions at a later stage in the synthetic sequence, allowing for its participation in reactions such as reductive amination, Wittig reactions, or further cyclizations.

Spectroscopic Data and Characterization

Accurate characterization of this compound is critical for its use in synthesis. Below is a summary of expected spectroscopic features based on its structure and data from similar compounds.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two ethoxy groups (triplets and quartets), a singlet for the active methylene protons, and a signal for the methine proton of the acetal. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, the acetal carbon, and the carbons of the ethoxy and ethyl ester groups. |

| IR Spectroscopy | Strong absorption bands for the C=O stretching vibrations of the ketone and ester functionalities. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 218.25, along with characteristic fragmentation patterns for esters and acetals. |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the construction of complex molecules and heterocyclic systems relevant to the pharmaceutical industry. Its protected aldehyde functionality, combined with the reactivity of the β-keto ester moiety, provides chemists with a powerful tool for the strategic design and execution of synthetic routes to novel compounds. As the demand for new and effective therapeutics continues to grow, the importance of such versatile intermediates in the drug discovery and development process cannot be overstated.

References

- du Pisani, C., Schneider, D. F., & Venter, P. C. R. (2002). ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES.

- Supporting Information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. (2014). RSC Advances.

- Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. (n.d.). BenchChem.

- du Pisani, C., Schneider, D. F., & Venter, P. C. R. (2002). ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES.

- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (n.d.).

- Supporting Information for (E)-Butyl 3-(4-methoxyphenyl)

- IR, NMR, and MS data for Ethyl 3-oxobutano

- This compound. (n.d.). PubChem.

- Supporting Information for Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. (2012).

- Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. (n.d.). Autech Industry Co., Ltd.

- Ethyl 4,4-diethoxy-3-oxobutano

- Jones, G. (1967).

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). (n.d.).

- Ethyl 4-ethoxy-3-oxobutyrate. (n.d.). PubChem.

- Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. (2012). Journal of the Brazilian Chemical Society, 23(4), 653-659.

- Knoevenagel Condens

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- Mass Spectrometry of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate: An In-depth Technical Guide. (2025). BenchChem.

- Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. (2012).

- Syntheses of Heterocyclic Derivatives as Potential Cytotoxic Compounds Evaluated Toward Hepatocellular and Cervical Carcinoma Cell Lines. (n.d.). Bulletin of the Chemical Society of Japan.

- Synthesis of compounds useful in the manufacture of ketorolac. (2002). U.S.

- Topics in Heterocyclic Chemistry. (n.d.). National Academic Digital Library of Ethiopia.

- This compound. (n.d.). American Elements.

- Showing Compound Ethyl 3-oxobutano

- Ethyl 4-ethoxy-3-oxobutyr

- Thermochemistry of Ethyl 3-Oxobutanoate Revisited: Observance of a Non-Zero Enthalpy of Mixing between Tautomers and Its Effects. (n.d.). University of Missouri-St. Louis.

- Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. (2018).

- Substituted indoline derivatives as dengue viral replication inhibitors. (2018).

- (3-Alkoxy-phenoxy)-ethyl dialkylamine derivatives and their use as local anaesthetics. (2001). U.S.

- Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. (n.d.).

- Ethyl ether Mass Spectrum. (n.d.). NIST WebBook.

- Ethyl ether IR Spectrum. (n.d.). NIST WebBook.

Sources

- 1. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

Ethyl 4,4-diethoxy-3-oxobutanoate chemical properties

An In-Depth Technical Guide to Ethyl 4,4-diethoxy-3-oxobutanoate: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Date: January 9, 2026

Abstract

This compound, also known as ethyl diethoxyacetoacetate, is a polyfunctional organic compound of significant interest to the research and pharmaceutical communities. Its unique structure, incorporating a β-ketoester moiety and a diethyl acetal group, renders it a versatile synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthetic routes, and core applications, offering field-proven insights for professionals in chemical synthesis and drug development.

Core Chemical Identity and Physicochemical Properties

This compound (CAS No. 10495-09-7) is a key intermediate whose reactivity is dominated by the interplay between its ketone, ester, and acetal functional groups.[1] The acetal serves as a protecting group for a latent aldehyde functionality, which can be revealed under acidic conditions, thus expanding its synthetic utility.

The compound exists as a clear yellow oil or solid, and exhibits keto-enol tautomerism, a common feature for β-dicarbonyl compounds, which influences its reactivity and spectroscopic characteristics.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10495-09-7 | [1] |

| Molecular Formula | C₁₀H₁₈O₅ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl diethoxyacetoacetate, 4,4-diethoxy-3-oxo-butyric acid ethyl ester | [1][3] |

| Appearance | Clear yellow oil / Solid | [2] |

| Boiling Point | 292.2±25.0 °C at 760 mmHg | [3] |

| InChIKey | HYVRRAANXHHPGH-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization: A Validating System

Characterization of this compound is fundamentally reliant on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of structural information, and together they form a self-validating system for confirming identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule, including the keto-enol tautomeric ratio.

-

¹H NMR: The proton NMR spectrum is highly characteristic. The presence of the keto-enol tautomerism is confirmed by distinct sets of signals. For the keto form, one would expect signals for the two ethoxy groups, the methylene protons adjacent to the ester, and the methylene protons between the carbonyls. The enol form would show a characteristic vinyl proton signal and a hydroxyl proton signal, often broad and far downfield.[2] A reported ¹H NMR spectrum in CDCl₃ shows a keto-enol isomer ratio of 4:1.[2]

-

¹³C NMR: The carbon spectrum will show distinct resonances for the carbonyl carbons of the ketone and ester, the acetal carbon, and the various methylene and methyl carbons of the ethyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to rapidly confirm the presence of key functional groups. The spectrum is dominated by strong C=O stretching vibrations.

-

C=O Stretch: Strong absorption bands are expected in the region of 1715-1750 cm⁻¹, corresponding to the ketone and ester carbonyl groups.

-

C-O Stretch: Multiple strong bands between 1000-1300 cm⁻¹ indicate the C-O single bonds of the ester and acetal groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through analysis of fragmentation patterns.

-

Molecular Ion: The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 218.25.

-

Fragmentation: Common fragmentation pathways would include the loss of ethoxy (•OCH₂CH₃) or ethyl (•CH₂CH₃) radicals, and cleavage at the C-C bonds adjacent to the carbonyl groups.

Caption: Conceptual workflow for spectroscopic validation.

Synthesis and Reactivity

Synthetic Protocol: Claisen Condensation

A robust and common method for synthesizing this compound is the Claisen condensation between ethyl 2,2-diethoxyacetate and ethyl acetate, using a strong base such as sodium hydride or sodium metal.[2][4] The choice of base and solvent is critical; sodium hydride in an aprotic solvent like THF is often preferred for its safety and efficiency over metallic sodium.

Caption: Synthetic pathway via Claisen condensation.

Detailed Experimental Protocol (Adapted from ChemicalBook[2])

-

Inert Atmosphere Setup: Suspend sodium hydride (5.12 g, 213 mmol) in anhydrous tetrahydrofuran (250 mL) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Initial Heating: Stir the suspension mechanically and heat to 50 °C. Causality: Heating ensures the reaction initiates efficiently upon addition of the esters.

-

Reactant Addition: Prepare a mixture of ethyl acetate (15.3 mL, 156 mmol) and ethyl 2,2-diethoxyacetate (25 mL, 142 mmol). Add this mixture dropwise to the NaH suspension over 30 minutes. Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent dangerous gas evolution.

-

Reaction & Reflux: After the addition is complete, heat the mixture to reflux for 4 hours. Following reflux, allow the reaction to cool to room temperature and continue stirring for 16 hours (overnight). Causality: The extended stirring at room temperature ensures the reaction proceeds to completion.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully and rapidly add a 15% v/v aqueous solution of acetic acid (~145 mL) to quench the reaction and neutralize the sodium ethoxide formed. Causality: The acidic workup protonates the enolate intermediate to form the final β-ketoester product.

-

Extraction & Purification: Concentrate the mixture by rotary evaporation to approximately one-third of its original volume. Extract the product into a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a clear yellow oil. Further purification can be achieved by fractional distillation under vacuum.[4]

Chemical Reactivity

The reactivity of this molecule is centered on the β-ketoester system. The methylene protons situated between the two carbonyl groups are acidic and can be deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile, making the compound an excellent precursor for:

-

Alkylation and Acylation Reactions: The enolate can be reacted with various electrophiles.

-

Heterocycle Synthesis: It is a valuable starting material for synthesizing complex heterocyclic structures, which are common motifs in many drug candidates.[5][6]

-

Phosphonate Synthesis: It can be used in the synthesis of β-keto phosphonates, which are important reagents in Horner-Wadsworth-Emmons reactions for creating α,β-unsaturated carbonyl compounds.[7][8]

Applications in Drug Development and Research

While not as widely cited as some other β-ketoesters in specific drug syntheses, this compound is a quintessential building block whose structural elements are highly valuable in medicinal chemistry. Its utility lies in its ability to act as a masked 1,3-dicarbonyl compound, which can be elaborated into more complex structures.

The presence of the diethyl acetal allows for selective reactions at other parts of the molecule before deprotection under acidic conditions to reveal a reactive aldehyde. This two-stage reactivity is a powerful tool in multi-step synthesis, enabling the construction of complex target molecules with high precision. Its derivatives are key intermediates in the synthesis of a variety of biologically active molecules and pharmaceuticals.[9]

Safety and Handling

This compound must be handled with appropriate care, following standard laboratory safety procedures. It is classified as an irritant.

Table 2: GHS Hazard Information

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Skin Corrosion/Irritation | Warning, H315: Causes skin irritation | P264, P280, P302+P352, P332+P317 |

| Serious Eye Damage/Irritation | Warning, H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |

| Respiratory Irritation | Warning, H335: May cause respiratory irritation | P261, P271, P304+P340, P319 |

Source: PubChem[1]

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[10]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, or open flames.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly functionalized and synthetically versatile molecule. Its value as a research chemical and pharmaceutical intermediate is derived from the strategic placement of its reactive β-ketoester system and the latent reactivity afforded by the diethyl acetal group. A thorough understanding of its physicochemical properties, spectroscopic behavior, and reactivity is essential for any scientist aiming to leverage this compound in the synthesis of novel and complex organic molecules. The protocols and data presented in this guide serve as a foundational resource for its effective and safe utilization in the laboratory.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11138577, this compound. PubChem.

- PrepChem.com. (n.d.). Synthesis of ethyl diethoxyacetoacetate. PrepChem.com.

- du Pisani, C., Schneider, D. F., & Venter, P. C. R. (2002). ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES. Synthetic Communications, 32(2), 305-314.

- Taylor & Francis Online. (2006). ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES. Taylor & Francis.

- American Elements. (n.d.). This compound. American Elements.

Sources

- 1. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10495-09-7 [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. prepchem.com [prepchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Buy Ethyl 2,2-diethoxy-3-oxobutanoate (EVT-14704752) | 61699-45-4 [evitachem.com]

- 10. fishersci.be [fishersci.be]

- 11. fishersci.com [fishersci.com]

Ethyl 4,4-diethoxy-3-oxobutanoate: A Comprehensive Technical Guide for Synthetic Chemists

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 4,4-diethoxy-3-oxobutanoate, a β-keto ester bearing a protected aldehyde equivalent, represents a quintessential example of such a versatile precursor. Its unique structural amalgamation of an ester, a ketone, and a diethyl acetal moiety endows it with a rich and tunable reactivity profile. This guide provides an in-depth exploration of the molecular structure, synthesis, and synthetic utility of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its formation and its subsequent application as a linchpin in the synthesis of valuable organic compounds, supported by established protocols and spectroscopic analysis.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 10495-09-7) possesses the molecular formula C₁₀H₁₈O₅ and a molecular weight of 218.25 g/mol [1]. The molecule's core is a butanoate chain functionalized with a ketone at the C-3 position and a diethyl acetal at the C-4 position. This structure is systematically named this compound[1].

dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} Molecular structure of this compound.

The presence of multiple oxygen atoms makes the molecule polar, and the ester and ketone functionalities are key sites for chemical reactions. The diethyl acetal serves as a protecting group for an aldehyde, which can be revealed under acidic conditions, further expanding its synthetic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10495-09-7 | [1] |

| Molecular Formula | C₁₀H₁₈O₅ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless, transparent oil | [2] |

| Boiling Point | 84 °C at 4 mmHg | [2] |

| Physical Form | Liquid | [3] |

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl ester, the two ethoxy groups of the acetal, the methylene group adjacent to the ketone, and the methine proton of the acetal.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | t | 6H | -OCH₂CH₃ (acetal) |

| ~1.30 | t | 3H | -OCH₂CH₃ (ester) |

| ~3.55 | q | 4H | -OCH₂ CH₃ (acetal) |

| ~3.70 | s | 2H | -C(=O)CH₂ C(=O)- |

| ~4.20 | q | 2H | -OCH₂ CH₃ (ester) |

| ~4.80 | s | 1H | -CH(OEt)₂ |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide valuable information on the carbon framework of the molecule. The presence of two carbonyl carbons (ketone and ester) and the acetal carbon are key diagnostic signals.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~14.0 | -OCH₂C H₃ (ester) |

| ~15.0 | -OCH₂C H₃ (acetal) |

| ~45.0 | -C(=O)C H₂C(=O)- |

| ~61.0 | -OC H₂CH₃ (ester) |

| ~64.0 | -OC H₂CH₃ (acetal) |

| ~101.0 | -C H(OEt)₂ |

| ~167.0 | -C (=O)O- (ester) |

| ~200.0 | -C (=O)- (ketone) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by strong absorptions corresponding to the C=O stretching vibrations of the ketone and ester functional groups.

-

~1745 cm⁻¹: C=O stretch of the ester.

-

~1720 cm⁻¹: C=O stretch of the ketone.

-

~2980-2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~1200-1000 cm⁻¹: C-O stretching of the ester and acetal groups.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 218. Key fragmentation patterns would involve the loss of ethoxy radicals (•OCH₂CH₃) from the acetal and ester moieties, as well as α-cleavage adjacent to the carbonyl groups.

Synthesis of this compound: A Mechanistic Perspective

The most common and efficient synthesis of this compound is achieved through a mixed Claisen condensation reaction. This reaction involves the condensation of ethyl diethoxyacetate with ethyl acetate in the presence of a strong base, typically sodium metal or sodium ethoxide[2].

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} General workflow for the synthesis of this compound.

The Claisen Condensation Mechanism

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic chemistry[4][5][6][7]. The reaction proceeds through the following key steps:

-

Enolate Formation: The strong base (in this case, ethoxide formed from sodium and any residual ethanol, or directly from sodium ethoxide) deprotonates the α-carbon of ethyl acetate, which is the more acidic of the two ester starting materials, to form a nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate of ethyl acetate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl diethoxyacetate. This results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling an ethoxide leaving group and forming the β-keto ester product, this compound.

-

Deprotonation of the Product: The newly formed β-keto ester is more acidic than the starting esters. Therefore, it is rapidly deprotonated by the ethoxide base present in the reaction mixture. This deprotonation is the thermodynamic driving force for the reaction, shifting the equilibrium towards the product.

-

Acidic Workup: A final acidification step is required to protonate the enolate of the product, yielding the neutral this compound.

dot graph "Claisen_Condensation_Mechanism" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} Simplified mechanism of the Claisen condensation for the synthesis.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from a known procedure[2].

Materials:

-

Ethyl diethoxyacetate (24.5 g)

-

Ethyl acetate (12.5 g, also serves as solvent)

-

Metallic sodium (4.2 g)

-

50% Acetic acid

-

Diethyl ether

Procedure:

-

To a solution of ethyl diethoxyacetate in ethyl acetate, add metallic sodium.

-

Reflux the resulting mixture for approximately 1.5 hours.

-

After cooling, make the reaction mixture acidic with a 50% acetic acid solution.

-

Extract the product into diethyl ether.

-

Remove the ether from the extract by distillation.

-

Subject the residue to fractional distillation to obtain pure this compound (reported boiling point of 84 °C at 4 mmHg)[2].

Safety Precautions:

-

Handle metallic sodium with extreme care, as it reacts violently with water and alcohols.

-

The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of sodium with atmospheric moisture.

-

This compound is a skin and eye irritant[1]. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound stems from its ability to act as a versatile four-carbon building block. The presence of the β-keto ester moiety allows for a wide range of transformations, including alkylations, acylations, and condensations. Furthermore, the diethyl acetal can be hydrolyzed to reveal a terminal aldehyde, opening up another avenue for synthetic elaboration.

A key application of β-keto esters like this compound is in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents[8][9]. For example, condensation reactions with hydrazines, ureas, or amidines can lead to the formation of pyrazoles, pyrimidines, and other important heterocyclic systems.

While specific, cited examples of the direct use of this compound in the synthesis of a marketed drug are not readily found in the public literature, its structural analogues, such as ethyl 4-methoxy-3-oxobutanoate, are crucial intermediates in the production of important pharmaceuticals like the HIV integrase inhibitor Dolutegravir[8]. This highlights the potential of this class of molecules in drug development. The diethoxy derivative offers an alternative protecting group strategy compared to the methoxy analogue, which could be advantageous in certain synthetic routes.

Conclusion: A Valuable Tool for the Synthetic Chemist

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its efficient preparation via the Claisen condensation, coupled with its diverse reactivity, makes it a valuable tool for the construction of complex molecules, including those with potential biological activity. This guide has provided a comprehensive overview of its molecular structure, spectroscopic properties, synthesis, and potential applications. For researchers and drug development professionals, a thorough understanding of such key intermediates is essential for the design and execution of innovative and efficient synthetic strategies.

References

- PrepChem. (n.d.). Synthesis of ethyl diethoxyacetoacetate.

- Chemistry LibreTexts. (2022, July 20). 13.4: Claisen Condensation.

- JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism.

- University of Illinois Springfield. (n.d.). The Claisen Condensation.

- Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.

- Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. (n.d.).

- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2025, August 7). ResearchGate.

- PubChem. (n.d.). This compound.

- The Royal Society of Chemistry. (2012). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal.

- Taylor & Francis Online. (2006, August 16). ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES.

- ResearchGate. (n.d.). (PDF) Tetrahedron letter.

- ResearchGate. (n.d.). Dialkylation of Ethyl 4-(Het)aryl-3-oxobutanoates as a Route to 5-(2-Oxoethyl)cyclopentenones.

- PubChem. (n.d.). Ethyl 4-ethoxy-3-oxobutyrate.

Sources

- 1. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals [scispace.com]

- 2. The Claisen condensation in biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of Ethyl 4,4-diethoxy-3-oxobutanoate

Abstract

This technical guide provides an in-depth exploration of the synthesis of ethyl 4,4-diethoxy-3-oxobutanoate, a valuable β-keto ester, from ethyl diethoxyacetate and ethyl acetate. The core of this transformation is a mixed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the reaction mechanism, a comprehensive experimental protocol, and critical insights into process optimization and troubleshooting. The guide emphasizes the chemical principles that underpin the synthetic strategy, ensuring a thorough understanding for practical application.

Introduction: The Significance of this compound

This compound is a polyfunctional molecule of significant interest in organic synthesis. As a β-keto ester, it possesses a unique combination of functional groups that make it a versatile intermediate for the construction of more complex molecular architectures, including heterocyclic compounds and other biologically active molecules. The presence of the diethoxyacetal group provides a masked aldehyde functionality, which can be deprotected under specific conditions to reveal a reactive aldehyde for further transformations. This latent reactivity, combined with the synthetic handles of the ketone and ester moieties, makes it a valuable building block in medicinal chemistry and materials science.

The Core Transformation: A Mixed Claisen Condensation

The synthesis of this compound from ethyl diethoxyacetate and ethyl acetate is achieved through a mixed (or crossed) Claisen condensation. This reaction involves the base-mediated condensation of two different esters. For a mixed Claisen condensation to be effective and avoid a complex mixture of products, there should be a significant difference in the reactivity of the two esters.[1][2] Ideally, one ester acts as the nucleophilic enolate donor, while the other serves as the electrophilic acyl acceptor.[3]

Mechanistic Deep Dive: Enolate Formation and Nucleophilic Acyl Substitution

The Claisen condensation proceeds through a series of equilibrium steps, culminating in the formation of a resonance-stabilized β-keto ester enolate, which drives the reaction to completion.[4][5]

Step 1: Enolate Formation A strong base, in this case, sodium ethoxide (often generated in situ from sodium metal and residual ethanol), abstracts an α-proton from one of the ester molecules to form a nucleophilic enolate.[6][7] In this specific synthesis, ethyl acetate is the more likely enolate donor. The α-protons of ethyl acetate (pKa ≈ 25) are more acidic than those of a typical alkane but are less acidic than those of ketones.[8] The α-proton of ethyl diethoxyacetate is flanked by an ester group and a diethoxyacetal. While the ester group is electron-withdrawing, the two ethoxy groups are electron-donating through resonance, which would destabilize the adjacent carbanion, making this proton less acidic than that of ethyl acetate. Thus, the enolate of ethyl acetate is preferentially formed.

Step 2: Nucleophilic Attack The enolate of ethyl acetate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl diethoxyacetate.[9] This forms a tetrahedral intermediate.

Step 3: Elimination of the Leaving Group The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group.[4] This results in the formation of the desired β-keto ester, this compound.

Step 4: Deprotonation of the Product The newly formed β-keto ester has α-protons that are significantly more acidic (pKa ≈ 11) than those of the starting esters due to the presence of two flanking carbonyl groups.[5] The ethoxide generated in the previous step rapidly and irreversibly deprotonates the product, forming a resonance-stabilized enolate. This final deprotonation step is the thermodynamic driving force for the reaction.[4]

Step 5: Acidic Workup A final workup with a mild acid (e.g., acetic acid) is necessary to protonate the enolate and yield the neutral this compound product.[7]

Reaction Mechanism Overview

Caption: The mechanism of the mixed Claisen condensation.

Experimental Protocol: A Self-Validating System

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound. Each step is designed to ensure safety, efficiency, and a high-purity final product.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| Ethyl diethoxyacetate | 24.5 g (0.14 mol) | Electrophile |

| Ethyl acetate | 12.5 g (0.14 mol) | Nucleophile precursor/Solvent |

| Sodium metal | 4.2 g (0.18 mol) | Base precursor |

| 50% Acetic acid | As needed | Neutralization |

| Diethyl ether | For extraction | Extraction solvent |

| Anhydrous MgSO₄ or Na₂SO₄ | As needed | Drying agent |

| Round-bottom flask with reflux condenser | 250 mL | Reaction vessel |

| Heating mantle | - | Heating |

| Separatory funnel | 500 mL | Extraction |

| Fractional distillation apparatus | - | Purification |

Step-by-Step Procedure

Step 1: Reaction Setup and Initiation

-

To a dry 250 mL round-bottom flask equipped with a reflux condenser, add ethyl diethoxyacetate (24.5 g) and ethyl acetate (12.5 g).

-

Carefully add metallic sodium (4.2 g) in small portions to the ester mixture. Caution: The reaction of sodium with any residual moisture or ethanol is highly exothermic and produces flammable hydrogen gas. Ensure the apparatus is dry and the reaction is performed in a well-ventilated fume hood. The use of sodium metal leads to the in situ formation of sodium ethoxide, which is the active base.[10]

-

Heat the reaction mixture to reflux using a heating mantle. The reflux is maintained for approximately 1.5 hours. The progress of the reaction can be monitored by the consumption of the sodium metal.

Step 2: Workup and Extraction

-

After the reflux period, cool the reaction mixture to room temperature.

-

Carefully make the mixture acidic by the dropwise addition of 50% acetic acid. This step protonates the product enolate. Monitor the pH with litmus paper or a pH meter to ensure complete neutralization.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Perform the extraction three times to ensure complete recovery of the product.

-

Combine the organic layers and wash with water, followed by a saturated brine solution to remove any residual acid and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

Step 3: Purification

-

Remove the bulk of the diethyl ether by simple distillation or using a rotary evaporator.

-

The crude residue is then subjected to fractional distillation under reduced pressure.[11] This is a critical step to separate the desired product from unreacted starting materials and any side products.

-

Collect the fraction boiling at approximately 84°C at 4 mmHg. This corresponds to pure this compound.

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis and purification.

Process Optimization and Troubleshooting

Optimizing Yield:

-

Anhydrous Conditions: The presence of water will consume the sodium metal and quench the enolate, reducing the yield. Ensure all glassware is oven-dried and use anhydrous solvents.

-

Choice of Base: While sodium metal is effective, using a pre-prepared solution of sodium ethoxide can offer better control over the reaction. However, this requires the use of absolute ethanol, which can participate in side reactions if not carefully managed.

-

Stoichiometry: A slight excess of the base is used to ensure the final deprotonation step, which drives the reaction to completion, goes to full conversion.[4]

Troubleshooting Common Issues:

-

Low Yield: This can be due to moisture in the reaction, incomplete reaction, or product loss during workup and purification. Ensure rigorous anhydrous conditions and efficient extraction.

-

Formation of Side Products: The primary side reactions are the self-condensation of ethyl acetate to form ethyl acetoacetate. While the preferential formation of the desired product is favored by the reaction kinetics, some self-condensation is possible. Careful fractional distillation is key to separating these products.

-

Incomplete Reaction: If sodium metal is still present after the reflux period, the reaction may not be complete. Extending the reflux time or ensuring adequate stirring can help.

Characterization of this compound

The final product should be a colorless, transparent oil. Confirmation of its identity and purity should be performed using standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₅ |

| Molecular Weight | 218.25 g/mol [12] |

| Boiling Point | 84°C @ 4 mmHg |

| Appearance | Colorless oil |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethoxy groups on the acetal, the ethyl ester group, and the methylene protons between the carbonyls.

-

¹³C NMR: The carbon NMR will show distinct peaks for the carbonyl carbons of the ketone and ester, the acetal carbon, and the various aliphatic carbons.

-

IR Spectroscopy: The infrared spectrum of β-keto esters is characterized by strong absorption bands for the two carbonyl groups. The ester carbonyl typically appears around 1740-1745 cm⁻¹, while the ketone carbonyl is observed at a slightly lower frequency, around 1715-1720 cm⁻¹.[13][14][15] The presence of enol tautomer would be indicated by a broad O-H stretch and a conjugated C=C stretch.

Conclusion

The synthesis of this compound via a mixed Claisen condensation of ethyl diethoxyacetate and ethyl acetate is a robust and effective method for producing this versatile synthetic intermediate. A thorough understanding of the reaction mechanism, particularly the factors governing enolate formation and the thermodynamic driving force of the final deprotonation, is crucial for the successful execution of this synthesis. By following a well-defined experimental protocol and employing careful purification techniques, high-purity this compound can be reliably obtained, providing a valuable starting material for further synthetic endeavors in drug discovery and materials science.

References

- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. BenchChem.

- Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (2020). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074.

- BenchChem. (2025).

- BYJU'S. (n.d.). Claisen Condensation Mechanism.

- Organic Chemistry Portal. (n.d.). Claisen Condensation.

- NC State University Libraries. (n.d.). 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Royal Society of Chemistry. (n.d.). NMR Chemical Shifts.

- The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]

- Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction.

- Fiveable. (n.d.). Mixed Claisen Condensations | Organic Chemistry Class Notes.

- OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry.

- SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations.

- University of Chittagong. (n.d.). The Claisen Condensation.

- Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.

- Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.

- Master Organic Chemistry. (2011, October 7). Sodium Metal (Na) As A Reagent In Organic Chemistry.

- ResearchGate. (2025, August 6). (PDF) Mastering β-keto esters.

- Chemistry LibreTexts. (2023, November 21). 23.8: Mixed Claisen Condensations.

- StudySmarter. (2023, October 21). Claisen Condensation: Mechanism & Reaction.

- PubChem. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal.

- BenchChem. (2025). optimizing reaction conditions for 2-Ethyl-3-oxobutanal synthesis. BenchChem.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889).

- Organic Syntheses. (n.d.). ethyl diethoxyacetate.

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens.

- PubChem. (n.d.). Ethyl diethoxyacetate.

Sources

- 1. Claisen Condensation [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.pg.edu.pl [chem.pg.edu.pl]

- 15. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 4,4-diethoxy-3-oxobutanoate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,4-diethoxy-3-oxobutanoate, a key β-ketoester intermediate in organic synthesis, exhibits a fascinating and functionally significant keto-enol tautomerism. This dynamic equilibrium between its keto and enol forms is not merely a structural curiosity; it profoundly influences the molecule's reactivity, stability, and utility in complex synthetic pathways. This technical guide provides a comprehensive exploration of the core principles governing this tautomerism. We will delve into the structural characteristics of the tautomers, the thermodynamic and environmental factors dictating their equilibrium, and the analytical methodologies for their characterization and quantification. This document is intended to serve as an authoritative resource, blending fundamental theory with practical, field-proven insights to empower researchers in harnessing the unique chemical properties of this versatile building block.

Introduction: The Duality of a β-Ketoester

This compound belongs to the class of β-dicarbonyl compounds, which are renowned for their ability to exist as a mixture of two readily interconvertible constitutional isomers known as tautomers.[1][2] This phenomenon, keto-enol tautomerism, involves the migration of a proton and the concomitant shift of a double bond.[1] In the case of this compound, the equilibrium is established between the keto form, containing a ketone and an ester carbonyl group, and the enol form, characterized by a carbon-carbon double bond and a hydroxyl group.[3]

The position of this equilibrium is a delicate balance of competing factors, including intramolecular hydrogen bonding, solvent polarity, and temperature.[4][5] Understanding and controlling this equilibrium is paramount for drug development professionals and synthetic chemists, as the nucleophilic character of the enol and the electrophilic nature of the keto form offer distinct and complementary reaction pathways.

Structural Analysis of the Tautomeric Forms

The tautomeric equilibrium of this compound involves two distinct chemical entities with different bonding and geometry.

The Keto Tautomer

The keto form, systematically named this compound, is characterized by a methylene group (α-carbon) positioned between two carbonyl groups—one from the ketone and one from the ester moiety. The α-protons on this methylene group are acidic due to the electron-withdrawing effects of the adjacent carbonyls, a feature that is fundamental to the tautomerization process.[6]

The Enol Tautomer

The enol tautomer, more precisely (Z)-ethyl 3-hydroxy-4,4-diethoxybut-2-enoate, is formed through the migration of an α-proton to the ketonic oxygen. This results in a hydroxyl group and a C=C double bond, creating a conjugated π-system.[3] A crucial stabilizing feature of the enol form is the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond between the newly formed hydroxyl group and the ester carbonyl oxygen.[3][4] This internal hydrogen bonding is a primary driving force for enolization in non-polar environments.

Diagram 1: Keto-Enol Tautomerism of this compound

A streamlined workflow for the determination of the keto-enol equilibrium constant via ¹H NMR spectroscopy.

Conclusion and Future Directions

The keto-enol tautomerism of this compound is a prime example of how subtle structural equilibria can have significant chemical consequences. The predominance of the keto or enol form, dictated largely by the solvent environment, determines the molecule's reactive profile. For professionals in drug discovery and process chemistry, a thorough understanding of this duality is not just advantageous—it is essential for predictable and efficient synthesis.

Future research should focus on obtaining a more comprehensive quantitative dataset of the tautomeric ratios in a wider array of solvents and at various temperatures. Such data would enable the calculation of key thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the tautomerization process, providing deeper mechanistic insight. Furthermore, computational studies employing Density Functional Theory (DFT) could offer a powerful predictive tool for understanding the influence of substituents and solvent effects on this critical equilibrium.

References

- An, Q., et al. (2024). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Drug Testing and Analysis.

- Drexler, E. J., & Field, K. W. (1976). An NMR Study of Keto-Enol Tautomerism in β-Dicarbonyl Compounds. Journal of Chemical Education, 53(6), 392.

- Ferreira, A. M. D. C., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology.

- Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities.

- Khan, I., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5466.

- Mohammed, S. L., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry.

- PHYWE. (n.d.). Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Tayyari, S. F., et al. (2018). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Physical Chemistry Research.

- University of Missouri-St. Louis. (n.d.). Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem.

- YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. The Organic Chemistry Tutor.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4,4-diethoxy-3-oxobutanoate

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4,4-diethoxy-3-oxobutanoate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the structural nuances revealed by ¹H NMR spectroscopy, with a particular focus on the compound's existence in a state of keto-enol tautomerism. We will explore the causal relationships between the molecular structure and the observed spectral features, providing a framework for accurate interpretation and characterization.

Introduction: The Structural Landscape of this compound

This compound (CAS 10495-09-7) is a β-keto ester derivative featuring a diethoxy acetal group at the C4 position.[1][2] Its structure presents a fascinating case for NMR analysis due to the presence of multiple ethoxy groups and, most critically, its capacity for keto-enol tautomerism. The equilibrium between the keto and enol forms is a dynamic process influenced by factors such as solvent polarity and temperature, a phenomenon that is directly observable and quantifiable by ¹H NMR spectroscopy.[3][4][5][6] Understanding this equilibrium is paramount for anyone utilizing this compound in synthesis, as the reactivity and properties of the keto and enol forms differ significantly.

This guide will dissect the ¹H NMR spectrum by first examining the stable keto tautomer and then elucidating the additional signals arising from the enol form.

The Dominant Species: The Keto Tautomer

In common deuterated solvents like chloroform-d (CDCl₃), this compound exists predominantly in its keto form. The interpretation of its spectrum is a logical process of identifying the distinct proton environments and their interactions.

The molecular structure of the keto tautomer contains five chemically non-equivalent proton environments, labeled a through e for clarity.

Caption: Equilibrium between the keto and enol tautomers of this compound.

The enol form possesses a carbon-carbon double bond and a hydroxyl group, leading to a different set of proton signals.

Caption: Structure of the enol tautomer with key unique proton environments labeled.

The presence of the enol tautomer introduces three highly diagnostic signals. Based on data for the compound and related β-keto esters, these are assigned as follows. [7][8]

| Proton Label | Assignment | Integration | Multiplicity | ~δ (ppm) | Rationale for Chemical Shift |

|---|---|---|---|---|---|

| g | CH =C(OH)- | ~0.2H | Singlet (s) | 5.45 | This is a vinylic proton, and its resonance appears in the characteristic region for protons on a C=C double bond. [7] |

| h | -C(OH )=CH- | ~0.2H | Singlet (s) | 11.88 | This enolic hydroxyl proton is significantly deshielded due to intramolecular hydrogen bonding with the ester carbonyl oxygen. This strong deshielding pushes the signal to a very high chemical shift. The signal is often broad. [7] |

| i | =C-CH (OEt)₂ | ~0.2H | Singlet (s) | 4.92 | This methine proton is attached to a carbon that is part of a C=C double bond and is also an acetal carbon. This unique electronic environment places its signal downfield. [7]|

The integration values of ~0.2H for the enol signals relative to the keto signals (e.g., 0.8H for proton d ) indicate a keto-to-enol ratio of approximately 4:1 in CDCl₃. [7]This ratio is highly dependent on the solvent; more polar, hydrogen-bond-accepting solvents tend to favor the keto form, while non-polar solvents can increase the proportion of the enol tautomer. [3][9]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure reproducible and accurate data, the following protocol outlines the key steps for sample preparation and instrument setup.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Methodology Details:

-

Sample Preparation : Accurately weigh 15-25 mg of this compound into a clean, dry vial. [10]Add approximately 0.6 mL of deuterated chloroform (CDCl₃). For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). [10]Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's field frequency should be locked to the deuterium signal of the CDCl₃.

-

Shimming : The magnetic field must be shimmed to maximize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks. [10]4. Acquisition : Acquire the ¹H NMR spectrum. Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

Processing : The resulting Free Induction Decay (FID) is processed using a Fourier Transform (FT) to generate the frequency-domain spectrum. The spectrum must then be accurately phased and the baseline corrected to allow for precise integration. [10]

Conclusion and Summary

The ¹H NMR spectrum of this compound is a rich source of structural information. Its defining characteristic is the clear evidence of a keto-enol tautomeric equilibrium.

-

The keto form , being the major tautomer in CDCl₃, displays characteristic signals for the ethyl ester group, the active methylene protons, and the unique acetal methine proton.

-

The enol form , though a minor component, is unambiguously identified by its diagnostic vinylic proton, acetal methine proton, and the significantly downfield-shifted, hydrogen-bonded enolic hydroxyl proton.

By carefully analyzing the chemical shifts, multiplicities, and integrations of all signals, one can not only confirm the identity and purity of the compound but also quantify the keto-enol equilibrium under the specific analytical conditions. This detailed understanding is indispensable for controlling reactivity and predicting outcomes in synthetic applications involving this versatile β-keto ester.

References

- Biological Magnetic Resonance Bank. (n.d.). Ethyl Acetoacetate (C6H10O3) - bmse000944.

- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000944 - Ethyl Acetoacetate (C6H10O3).

- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.

- Study.com. (n.d.). Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- The Royal Society of Chemistry. (2014). Figure S1. 1H NMR spectrum of 4-(diethoxy(methyl)silyl).

- Chemistry LibreTexts. (2022). 4.4: Ethyl Acetoacetate and Its Enol Form.

- Wiley Online Library. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors.

- mzCloud. (2017). Ethyl 3 oxo 2 4 diphenylbutanoate.

- Stenutz, R. (n.d.). ethyl 3-oxobutanoate.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- PubChem. (n.d.). This compound.

- PubMed Central. (n.d.). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties.

- Journal of Chemical Education. (1976). I An NMR Study of Keto-Enol.

- The Royal Society of Chemistry. (2012). Supporting Information.

- PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors.

- Oxford Reference. (n.d.). Ethyl 3-oxobutanoate.

- FooDB. (2010). Showing Compound Ethyl 3-oxobutanoate (FDB003241).

- Arizona State University Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

Sources

- 1. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10495-09-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. This compound | 10495-09-7 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

IR spectrum of Ethyl 4,4-diethoxy-3-oxobutanoate

An In-depth Technical Guide to the Infrared Spectrum of Ethyl 4,4-diethoxy-3-oxobutanoate

Introduction

This compound (CAS: 10495-09-7) is a complex organic molecule featuring multiple functional groups, including a ketone, an ester, and an acetal.[1] As a derivative of a β-keto ester, its structural elucidation is critical in synthetic chemistry, drug development, and materials science. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for the rapid verification of its molecular structure by identifying the characteristic vibrational frequencies of its constituent functional groups.[2] This guide provides a comprehensive analysis of the , offers expert insights into spectral interpretation, and details a robust protocol for obtaining high-quality data.

Molecular Structure and Functional Group Analysis

The structure of this compound contains several distinct functionalities that give rise to a characteristic and complex IR spectrum. The primary challenge and opportunity in interpreting its spectrum lie in distinguishing the overlapping signals from its multiple oxygen-containing groups.

The key functional groups and their expected vibrational characteristics are:

-

Ketone (C=O): Saturated, acyclic ketones typically exhibit a strong, sharp absorption band for their C=O stretching vibration around 1715 cm⁻¹.[3]

-

Ester (C=O and C-O): Saturated aliphatic esters present a very strong C=O stretching peak in the range of 1750-1735 cm⁻¹.[4][5] This is typically at a higher frequency than the ketone C=O. Additionally, esters display two or more strong C-O stretching bands in the fingerprint region, between 1300 and 1000 cm⁻¹.[4][5]

-

Acetal (Di-ether, C-O): The acetal group at the C4 position contains two ether linkages. Aliphatic ethers are characterized by a strong C-O-C stretching absorption between 1150-1085 cm⁻¹.[6] These signals will invariably overlap with the C-O stretches from the ester group, contributing to a series of strong, complex bands in this region.[7][8]

-

Alkyl Chains (C-H): The ethyl and ethoxy groups will produce C-H stretching vibrations in the 2960-2850 cm⁻¹ range and C-H bending vibrations between 1470-1350 cm⁻¹.[9]

A notable feature of β-dicarbonyl compounds is their potential to undergo keto-enol tautomerism.[2] For this compound, enolization can occur via the acidic proton at the C2 position (alpha to both carbonyls). If a significant population of the enol tautomer exists, the spectrum would show a broad O-H stretch (3300-2500 cm⁻¹), a C=C stretch (1680-1640 cm⁻¹), and a shift in the carbonyl absorptions due to conjugation. The absence of these features would confirm the predominance of the keto form.

Caption: Key functional groups in this compound.

Interpreting the Experimental Spectrum: A Peak-by-Peak Analysis

The IR spectrum of this molecule is best analyzed by dividing it into key regions.

-

C-H Stretching Region (3000-2850 cm⁻¹): This region will be dominated by several sharp to medium-intensity peaks corresponding to the symmetric and asymmetric stretching vibrations of the sp³ C-H bonds in the two ethoxy groups and the ethyl ester group.[9] Their presence confirms the aliphatic character of the molecule.

-

Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹): This is the most diagnostic region for confirming the compound's identity. Two distinct, strong, and sharp absorption bands are expected:

-

Ester C=O Stretch (~1750-1735 cm⁻¹): A very strong peak in this higher-wavenumber area is the hallmark of the saturated ethyl ester group.[10][11]

-

Ketone C=O Stretch (~1715 cm⁻¹): A second strong peak, typically at a slightly lower wavenumber, is characteristic of the saturated ketone.[3][9] The clear resolution of two separate carbonyl peaks is a definitive confirmation of the β-keto ester structure.

-

-

Fingerprint Region (1500-1000 cm⁻¹): This region will be complex but contains highly valuable information.

-

C-H Bending (~1470-1350 cm⁻¹): Moderate intensity peaks from the scissoring and bending vibrations of the CH₂ and CH₃ groups will be present.[12]

-

C-O Stretching (~1300-1000 cm⁻¹): This area will be characterized by multiple strong and broad absorption bands. These arise from the coupled C-O stretching vibrations of the ester (C-C-O and O-C-C) and the two ether linkages of the acetal group.[4][13] While assigning each individual peak is challenging, the presence of very strong absorption across this wide range is a key feature confirming the high oxygen content of the molecule.[14]

-

Tabulated Summary of Key IR Absorptions

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 2960–2850 | Alkyl (CH₃, CH₂) | C-H Stretch | Medium-Strong |

| 1750–1735 | Ester | C=O Stretch | Strong, Sharp |

| ~1715 | Ketone | C=O Stretch | Strong, Sharp |

| 1470–1350 | Alkyl (CH₃, CH₂) | C-H Bend | Medium |

| 1300–1000 | Ester & Acetal (Ether) | C-O Stretch | Multiple, Strong, Broad |

Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid samples like this compound due to its simplicity, speed, and minimal sample preparation.[15][16]

Caption: Standard workflow for ATR-FTIR analysis of a liquid sample.

Detailed Step-by-Step Methodology:

-

Instrument Preparation:

-

Causality: A stable instrument environment is crucial for reproducible results.

-

Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. The optical bench should be purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference, which can obscure important spectral regions.[2]

-

-

ATR Crystal Cleaning:

-

Causality: An immaculate crystal surface is non-negotiable to prevent cross-contamination and spectral artifacts.

-

Using a lint-free wipe, clean the surface of the ATR crystal (commonly diamond or germanium) with a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

Causality: The background scan measures the spectrum of the instrument and environment, allowing it to be mathematically subtracted from the sample spectrum.

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This scan typically involves co-adding 16 to 32 scans to improve the signal-to-noise ratio.[2]

-

-

Sample Application:

-

Causality: Proper sample contact with the crystal is essential for the evanescent wave to penetrate the sample effectively.[15]

-

Place a single drop of neat this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid. For a neat liquid, only a very small volume is required.[17]

-

-

Sample Spectrum Acquisition:

-

Causality: This step measures the infrared absorption of the sample itself.

-

Acquire the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background scan to ensure proper subtraction.

-

-

Data Processing and Analysis:

-

Causality: Processing isolates the sample's true absorption spectrum.

-

The spectrometer software will automatically perform a Fourier transform and ratio the sample scan against the stored background scan to produce the final transmittance or absorbance spectrum. Analyze the resulting spectrum, identifying the key peaks as outlined in the sections above.

-

-

Post-Measurement Cleaning:

-

Causality: Thorough cleaning prevents contamination of subsequent measurements.

-

Remove the sample from the ATR crystal using a lint-free wipe. Perform a final cleaning with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[18]

-

Conclusion

The infrared spectrum of this compound provides a distinct fingerprint for its structural verification. The most definitive features are the two well-resolved, strong carbonyl absorption bands for the ester (~1740 cm⁻¹) and ketone (~1715 cm⁻¹) groups. These, in conjunction with the strong C-H stretching peaks around 2900 cm⁻¹ and the complex, intense C-O stretching absorptions in the 1300-1000 cm⁻¹ region, provide a self-validating system for identifying the molecule and assessing its purity. Following the detailed ATR-FTIR protocol ensures the acquisition of a high-quality, reliable spectrum for confident analysis.

References

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- University of Calgary. (n.d.). Carbonyl Compounds IR Spectroscopy. [Link]

- Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. [Link]

- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Ethers. [Link]

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

- OpenStax. (2023). 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]

- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

- OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. [Link]

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

- Drawell. (2025).

- Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.).

- ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. [Link]

- Mettler Toledo. (n.d.).

- WordPress.com. (n.d.). IR | ORGANIC CHEMISTRY SELECT. [Link]

- Master Organic Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

- PubChem. (n.d.).

- University of California, Los Angeles. (n.d.). IR Spectroscopy Lecture Notes. [Link]

Sources

- 1. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]